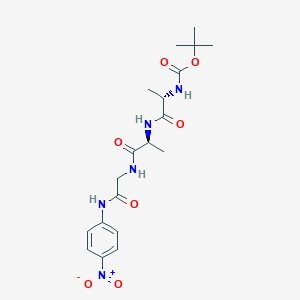

Boc-AAG-pNA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O7/c1-11(21-17(27)12(2)22-18(28)31-19(3,4)5)16(26)20-10-15(25)23-13-6-8-14(9-7-13)24(29)30/h6-9,11-12H,10H2,1-5H3,(H,20,26)(H,21,27)(H,22,28)(H,23,25)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBYCPAGJDVOM-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing Protease Activity: A Technical Guide to the Hydrolysis of Boc-AAG-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism and experimental protocols associated with the hydrolysis of the chromogenic substrate Boc-Ala-Ala-Gly-pNA. This substrate is a valuable tool for the characterization of specific proteases, particularly glycine endopeptidases such as chymopapain.

Introduction: The Utility of Chromogenic Substrates

Chromogenic substrates are instrumental in the field of enzymology, offering a continuous and straightforward method for monitoring enzyme activity. The synthetic peptide Boc-Ala-Ala-Gly-pNA is designed to mimic the natural substrates of certain proteases. It consists of a specific tripeptide sequence (Alanine-Alanine-Glycine) recognized by the target enzyme, an N-terminal blocking group (Boc), and a C-terminal p-nitroaniline (pNA) moiety. The enzymatic cleavage of the amide bond between the peptide and the pNA group releases the yellow chromophore, p-nitroaniline. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity.

The N-terminal tert-butyloxycarbonyl (Boc) group serves as a protecting group, preventing unwanted side reactions at the N-terminus of the peptide. It does not participate in the enzymatic cleavage mechanism itself.

The Enzymatic Mechanism of Hydrolysis

Boc-AAG-pNA is a known substrate for glycine endopeptidases, with chymopapain from Carica papaya latex being a primary example. Chymopapain is a cysteine protease, and its catalytic activity relies on a catalytic triad within its active site, typically composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues.

The hydrolysis of this compound by a cysteine protease like chymopapain proceeds through a two-step mechanism: acylation and deacylation.

Step 1: Acylation

-

Nucleophilic Attack: The catalytic cycle is initiated by the deprotonation of the Cysteine residue's thiol group (-SH) by the adjacent Histidine's imidazole ring, making the Cysteine a potent nucleophile. The now highly reactive thiolate anion attacks the carbonyl carbon of the glycine residue in the this compound substrate.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge on the oxygen of the carbonyl group is stabilized by an "oxyanion hole" in the enzyme's active site.

-

Acyl-Enzyme Formation and pNA Release: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond between the glycine and the p-nitroaniline. The p-nitroaniline is released as the first product, and its appearance can be monitored spectrophotometrically. An acyl-enzyme intermediate is formed, where the Boc-Ala-Ala-Gly portion of the substrate is covalently attached to the Cysteine residue of the enzyme via a thioester bond.

Step 2: Deacylation

-

Water as a Nucleophile: A water molecule enters the active site and is deprotonated by the Histidine residue, which acts as a general base. This generates a hydroxide ion, a strong nucleophile.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This attack forms a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Release of the Peptide and Enzyme Regeneration: The second intermediate collapses, breaking the thioester bond between the peptide and the Cysteine residue. The Boc-Ala-Ala-Gly peptide is released as the second product. The catalytic triad of the enzyme is regenerated to its original state, ready to bind and cleave another substrate molecule.

The Specificity of Boc-AAG-pNA as a Substrate for Glycine Endopeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of Boc-L-alanyl-L-alanyl-glycine-p-nitroanilide (Boc-AAG-pNA) for glycine endopeptidases, with a particular focus on the well-characterized cysteine protease, chymopapain M. This document outlines the enzymatic kinetics, experimental protocols for activity assessment, and the broader context of this enzyme's mechanism of action.

Introduction to Glycine Endopeptidases and this compound

Glycine endopeptidases are a class of proteolytic enzymes that preferentially cleave peptide bonds on the carboxyl side of glycine residues within a polypeptide chain. One of the most notable examples of an enzyme exhibiting this specificity is chymopapain M, a cysteine protease isolated from the latex of Carica papaya. The synthetic chromogenic substrate, this compound, has been utilized to probe the activity of such enzymes. The cleavage of the amide bond between glycine and p-nitroaniline (pNA) by the enzyme releases the yellow chromophore pNA, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity.

The specificity of chymopapain M for substrates with a glycine residue at the P1 position is noteworthy. This preference is attributed to the unique steric and electrostatic environment of the enzyme's S1 subsite, which accommodates the small, uncharged side chain of glycine.

Quantitative Analysis of Substrate Specificity

To provide a comparative context, the table below presents kinetic data for the related cysteine protease, papain, with various glycine and alanine-containing substrates. This data illustrates the influence of the P1 residue on the catalytic efficiency of a similar protease.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Papain | N-Benzoylglycine methyl ester | - | - | - |

| Papain | N-Benzoylalanine methyl ester | - | - | - |

| Papain | N-(β-phenylpropionyl)glycine methyl thiono ester | - | - | - |

| Papain | N-(β-phenylpropionyl)alanine methyl thiono ester | - | - | - |

| Glycine Aminopeptidase (Actinomucor elegans) | Glycine-β-naphthylamine | 0.24 | 100.8 | 4.2 x 10⁵ |

Note: Specific values for papain with the listed substrates are not provided in the search results, but the comparison of glycine versus alanine substrates is a key finding[1]. The data for Glycine Aminopeptidase is included to provide an example of kinetic parameters for an enzyme acting on a glycine-containing substrate[2].

The data for the glycine aminopeptidase highlights the high efficiency with which an enzyme can process a glycine-containing substrate[2]. It is expected that chymopapain M would exhibit a favorable kcat/Km for this compound, reflecting its high specificity.

Experimental Protocol: Colorimetric Assay of Glycine Endopeptidase Activity using this compound

This protocol outlines a standard method for determining the activity of a glycine endopeptidase, such as chymopapain M, using the chromogenic substrate this compound.

3.1. Materials and Reagents

-

Purified glycine endopeptidase (e.g., chymopapain M)

-

Boc-L-alanyl-L-alanyl-glycine-p-nitroanilide (this compound)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 6.5, containing 1 mM EDTA and 5 mM L-cysteine (or DTT)

-

Substrate Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

3.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it on ice. The reducing agent (L-cysteine or DTT) should be added fresh before use to ensure the cysteine protease is in its active state.

-

Prepare the Substrate Stock Solution.

-

-

Enzyme Preparation:

-

Dilute the purified glycine endopeptidase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of diluted enzyme solution

-

-

The final volume in each well before adding the substrate should be 180 µL.

-

Include appropriate controls:

-

Blank: 180 µL of Assay Buffer (no enzyme).

-

Substrate Control: 180 µL of Assay Buffer and 20 µL of Substrate Working Solution (to measure spontaneous hydrolysis).

-

-

-

Initiation of Reaction:

-

Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Prepare a Substrate Working Solution by diluting the 10 mM stock solution in Assay Buffer to a final concentration of 1 mM.

-

Initiate the reaction by adding 20 µL of the 1 mM Substrate Working Solution to each well (final substrate concentration will be 100 µM).

-

-

Data Acquisition:

-

Immediately place the microplate in the microplate reader.

-

Measure the absorbance at 405 nm every minute for 10-30 minutes.

-

3.3. Data Analysis

-

Calculate the rate of reaction (ΔAbs/min):

-

For each well, plot absorbance at 405 nm versus time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).

-

Subtract the rate of the blank and substrate control from the rate of the enzyme-containing wells.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitroaniline production. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is typically ~10,000 M⁻¹cm⁻¹.

-

Enzyme activity (in µmol/min or Units) can be calculated using the following formula:

-

Visualizing Workflows and Mechanisms

4.1. Experimental Workflow for Glycine Endopeptidase Activity Assay

Caption: Workflow for the colorimetric assay of glycine endopeptidase activity.

4.2. Catalytic Mechanism of Chymopapain M (A Cysteine Protease)

References

An In-depth Technical Guide to Boc-AAG-pNA: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ala-Ala-Gly-pNA (Boc-AAG-pNA) is a synthetic chromogenic peptide substrate primarily utilized in the field of biochemistry and drug discovery to assay the activity of specific proteases, particularly glycine endopeptidases. Its structure incorporates a tripeptide sequence (Ala-Ala-Gly) that is recognized and cleaved by these enzymes. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its stability, while the C-terminus is conjugated to p-nitroaniline (pNA), a chromophore that is released upon enzymatic cleavage. The liberation of free pNA results in a measurable increase in absorbance at 405 nm, providing a direct and convenient method for monitoring enzyme kinetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the use of this compound.

Chemical Structure and Properties

This compound is a well-defined chemical entity with specific properties that are critical for its function as an enzymatic substrate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₇N₅O₇ | [1][2] |

| Molecular Weight | 437.45 g/mol | [1][2] |

| CAS Number | 90037-94-8 | [1] |

| Appearance | Light yellow powder | [2] |

| Storage Temperature | ≤ -15°C | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Stock solutions are typically prepared in DMSO. | [3] |

| Water | Limited | Boc-protected peptides often have poor solubility in aqueous solutions. | [4] |

| Ethanol/Methanol | Variable | Solubility may be enhanced in mixtures with other organic solvents. | [] |

| Dimethylformamide (DMF) | Soluble | Often used as a solvent for peptide synthesis and can dissolve protected peptides. | [4] |

Table 3: Spectrophotometric Properties of Cleavage Product (p-Nitroaniline)

| Property | Value | Wavelength | Reference |

| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ | 405 nm | [1][6] |

Enzymatic Activity and Applications

This compound is a specific substrate for glycine endopeptidases, a class of proteolytic enzymes that preferentially cleave peptide bonds C-terminal to glycine residues. A notable example of an enzyme that effectively hydrolyzes this compound is chymopapain M, a cysteine protease isolated from the latex of Carica papaya.[7][8] The specificity of this substrate makes it a valuable tool for:

-

Enzyme Kinetics Studies: Determining kinetic parameters such as Kₘ and kₖₐₜ for glycine endopeptidases.

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of these enzymes for therapeutic development.

-

Quality Control: Assessing the activity of purified enzyme preparations.

The enzymatic cleavage of this compound releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Figure 1: Workflow of a typical enzymatic assay using this compound.

Experimental Protocols

The following is a detailed protocol for a standard glycine endopeptidase activity assay using this compound. This protocol can be adapted for specific enzymes and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Purified glycine endopeptidase (e.g., chymopapain M)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Substrate Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme Working Solution: Dilute the purified enzyme in Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. The optimal concentration should be determined empirically.

-

-

Enzymatic Assay:

-

Set up the reactions in a 96-well microplate. For each reaction, add:

-

80 µL of Assay Buffer

-

10 µL of Substrate Working Solution (to a final concentration of 100 µM)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the Enzyme Working Solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

-

Signaling Pathways and Biological Relevance

Glycine endopeptidases, the target enzymes for this compound, are involved in various physiological and pathological processes. Chymopapain, for instance, has been used clinically for chemonucleolysis, the non-surgical treatment of herniated lumbar discs.[7][9] Its therapeutic effect is attributed to the degradation of proteoglycans in the nucleus pulposus of the intervertebral disc.[9]

Furthermore, recent studies have suggested that chymopapain possesses anti-inflammatory properties. It has been shown to modulate the activity of phospholipase A2 (PLA₂), a key enzyme in the inflammatory cascade that leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10] By reducing PLA₂ activity, chymopapain can ameliorate inflammation-associated pathologies.

Figure 2: Chymopapain's role in modulating the inflammatory pathway.

Conclusion

This compound is a robust and versatile tool for the study of glycine endopeptidases. Its well-defined chemical and physical properties, coupled with a straightforward and sensitive assay methodology, make it an indispensable reagent for researchers in academia and the pharmaceutical industry. The ability to quantify the activity of enzymes like chymopapain provides valuable insights into their biological functions and facilitates the discovery of novel therapeutic agents targeting these important proteases. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a research setting.

References

- 1. brainly.com [brainly.com]

- 2. tandfonline.com [tandfonline.com]

- 3. goldbio.com [goldbio.com]

- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. Chymopapain - Wikipedia [en.wikipedia.org]

- 8. Structure of chymopapain M the late-eluted chymopapain deduced by comparative modelling techniques and active-centre characteristics determined by pH-dependent kinetics of catalysis and reactions with time-dependent inhibitors: the Cys-25/His-159 ion-pair is insufficient for catalytic competence in both chymopapain M and papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Chymopapain-induced reduction of proinflammatory phospholipase A2 activity and amelioration of neuropathic behavioral changes in an in vivo model of acute sciatica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of p-Nitroanilide Release from Boc-AAG-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the release of p-nitroanilide (pNA) from the chromogenic substrate Boc-Ala-Ala-Gly-pNA (Boc-AAG-pNA). This process is fundamental to numerous enzymatic assays used in research and drug development for the characterization of protease activity.

Core Principle: Enzymatic Cleavage and Chromophore Release

The fundamental principle of p-nitroanilide release from this compound is a direct enzymatic hydrolysis reaction. The substrate, this compound, is a synthetic tripeptide (Alanine-Alanine-Glycine) with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group and its C-terminus linked to a p-nitroaniline (pNA) molecule via an amide bond.

In its intact form, this compound is a colorless compound. However, upon enzymatic cleavage of the amide bond between the C-terminal glycine residue and the p-nitroaniline moiety, the free p-nitroaniline is released. This released p-nitroaniline is a chromophore, exhibiting a distinct yellow color with a characteristic absorbance maximum, typically measured at 405-410 nm. The intensity of the yellow color is directly proportional to the amount of p-nitroanilide released, which in turn is a direct measure of the enzymatic activity of the protease being assayed.

The enzymatic reaction can be summarized as follows:

Boc-Ala-Ala-Gly-pNA (colorless) + H₂O --(Protease)--> Boc-Ala-Ala-Gly-OH + p-Nitroanilide (yellow)

Chemical Structures and Properties

A clear understanding of the chemical entities involved is crucial for assay design and data interpretation.

| Compound | Chemical Structure | Key Properties |

| Boc-Ala-Ala-Gly-pNA | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NCC(=O)Nc1ccc(cc1)--INVALID-LINK--[O-] | - Synthetic, protected tripeptide. - Substrate for specific proteases, particularly certain cysteine proteases like papain-like enzymes. - Colorless in solution. - The Boc protecting group enhances stability. |

| p-Nitroanilide (pNA) | O=--INVALID-LINK--c1ccc(N)cc1 | - Aromatic amine with a nitro group. - Yellow chromophore in solution. - Molar extinction coefficient is pH-dependent; a commonly cited value at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[1] - Spectrophotometric detection allows for quantitative analysis of enzyme activity. |

Enzymatic Specificity

The cleavage of this compound is not catalyzed by all proteases. It serves as a substrate for specific enzymes, with a notable example being papain-like cysteine proteases. These enzymes, such as papain and chymopapain, have active sites that can accommodate and hydrolyze the peptide bond C-terminal to the glycine residue in this particular sequence. The specificity is determined by the amino acid sequence of the substrate and the structural and chemical properties of the enzyme's active site. For instance, chymopapain M, a cysteine proteinase from papaya latex, is known to have a strong preference for substrates with a glycine at the P1 position.[2]

Experimental Protocols

The following provides a detailed methodology for a typical enzyme kinetic assay using this compound as a substrate, with papain as the model cysteine protease.

Materials and Reagents

-

Enzyme: Purified papain (e.g., from Carica papaya latex)

-

Substrate: Boc-Ala-Ala-Gly-pNA

-

Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.5, containing 1 mM EDTA and 5 mM L-cysteine (for activation of the cysteine protease)

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Preparation of Solutions

-

Assay Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.5. Just before use, add EDTA to a final concentration of 1 mM and L-cysteine to a final concentration of 5 mM. The L-cysteine is a reducing agent that ensures the active site cysteine residue of papain is in its reduced, active state.

-

Papain Stock Solution: Prepare a stock solution of papain in the assay buffer at a concentration of 1 mg/mL. The exact concentration should be determined by measuring its absorbance at 280 nm.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

Assay Procedure

-

Enzyme Activation: Pre-incubate the papain solution in the assay buffer for 10-15 minutes at room temperature to ensure full activation of the enzyme by the L-cysteine.

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture by adding the components in the following order:

-

Assay Buffer

-

Varying concentrations of this compound substrate (e.g., from 0.1 mM to 5 mM), added from the stock solution. The final concentration of DMSO in the reaction mixture should be kept constant and low (typically ≤ 5%) to avoid affecting enzyme activity.

-

-

Initiation of Reaction: Start the reaction by adding a small, fixed amount of the activated papain solution to the reaction mixture. The final enzyme concentration should be in the range that provides a linear rate of p-nitroanilide release over the desired time course.

-

Measurement of Absorbance: Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer or microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Plot the absorbance at 405 nm against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔA/Δt).

-

Convert Absorbance to Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of p-nitroanilide formation in molar units:

-

V₀ (M/min) = (ΔA/min) / (ε × l)

-

Where:

-

ε is the molar extinction coefficient of p-nitroanilide at 405 nm (approximately 9,960 M⁻¹cm⁻¹).[1]

-

l is the path length of the cuvette or the well (typically 1 cm).

-

-

-

Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying substrate concentrations. Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation:

-

V₀ = (Vmax × [S]) / (Km + [S])

-

Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for a linear representation of the data.

-

Quantitative Data

The following table summarizes typical kinetic parameters for the hydrolysis of a p-nitroanilide-based substrate by a protease. Note that the specific values for this compound and a particular enzyme would need to be determined experimentally as described in the protocol above. The data presented here for a similar substrate, MeOSuc-AAPV-pNA with Human Neutrophil Elastase, serves as an illustrative example.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MeOSuc-AAPV-pNA | Human Neutrophil Elastase | 0.152 | 23.9 | 1.57 x 10⁵ |

Data is illustrative and based on a similar p-nitroanilide substrate.

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by a protease.

Experimental Workflow for Kinetic Analysis

References

- 1. Structure of chymopapain M the late-eluted chymopapain deduced by comparative modelling techniques and active-centre characteristics determined by pH-dependent kinetics of catalysis and reactions with time-dependent inhibitors: the Cys-25/His-159 ion-pair is insufficient for catalytic competence in both chymopapain M and papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structural origins of the unusual specificities observed in the isolation of chymopapain M and actinidin by covalent chromatography and the lack of inhibition of chymopapain M by cystatin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Boc Protecting Group in the Chromogenic Substrate Boc-AAG-pNA

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chromogenic substrate Nα-Boc-L-alanyl-L-alanyl-L-glycine-p-nitroanilide (Boc-AAG-pNA), with a specific focus on the critical function of the N-terminal tert-Butoxycarbonyl (Boc) protecting group. This substrate is primarily utilized in assays for measuring the activity of glycine endopeptidases, such as chymopapain and other papain-like cysteine proteases.[1][2]

Core Function and Mechanism of Action

This compound is an artificial substrate designed for the colorimetric measurement of protease activity. The molecule consists of three key components:

-

Boc Group: An N-terminal protecting group.

-

AAG Peptide Sequence: An Alanine-Alanine-Glycine sequence that serves as the recognition motif for the target enzyme.

-

p-Nitroaniline (pNA): A chromogenic leaving group.

The enzymatic assay is based on a straightforward principle: the target protease recognizes the peptide sequence and hydrolyzes the amide bond between the C-terminal glycine and the pNA group. This cleavage event releases p-nitroaniline, a yellow chromophore, which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity.[3]

Caption: Enzymatic cleavage of this compound by a target protease to yield a colored product.

The Multifaceted Role of the Boc Protecting Group

The N-terminal Boc group is not merely a remnant from synthesis; it is essential for the substrate's performance in an enzymatic assay for several reasons:

-

Ensuring Proteolytic Specificity: The Boc group blocks the N-terminal amine, preventing the substrate from being cleaved by exopeptidases (specifically, aminopeptidases) that may be present as contaminants in the enzyme preparation. This ensures that the measured activity is attributable to the target endopeptidase that recognizes the internal peptide structure.

-

Enhancing Substrate Recognition: The bulky and hydrophobic Boc group acts as a crucial recognition element for the target enzyme. Protease active sites are composed of a series of binding pockets (S4, S3, S2, S1, S1', etc.) that accommodate the substrate's residues.[4] The Boc group occupies a non-specific pocket (e.g., S3 or S4), correctly positioning the AAG sequence within the catalytic site for efficient hydrolysis. For many proteases, an unprotected, positively charged N-terminus would result in poor binding or a complete lack of recognition.

-

Improving Physicochemical Properties: N-terminal modifications can significantly influence the solubility and stability of peptides. The Boc group can enhance the substrate's solubility in aqueous assay buffers (often with a small percentage of a co-solvent like DMSO) and prevent aggregation, leading to more reliable and reproducible kinetic measurements.[5]

Caption: The functional roles of the N-terminal Boc group in the this compound substrate.

Quantitative Analysis: Enzyme Kinetics

The interaction between an enzyme and this compound can be characterized using Michaelis-Menten kinetics. The key parameters are:

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's apparent binding affinity; a lower Kₘ indicates a higher affinity.[6]

-

kcat (Turnover Number): The maximum number of substrate molecules converted to product per enzyme molecule per second. It represents the catalytic efficiency of the enzyme once the substrate is bound.[6]

-

kcat/Kₘ (Specificity Constant): This ratio is the most effective measure of an enzyme's overall catalytic efficiency and substrate preference. A higher kcat/Kₘ value signifies a more efficient enzyme-substrate system.[7]

Table 1: Representative Kinetic Parameters for Chymopapain A at pH 6.0, 25°C

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Benzoylarginine p-nitroanilide | 410 | 1.8 | 4,400 |

| Benzyloxycarbonyl-lysine p-nitroanilide | 110 | 4.3 | 39,100 |

Data is illustrative and sourced from a study on chymopapain A with alternative substrates for comparative context.[9]

Detailed Experimental Protocol

This section provides a representative protocol for measuring glycine endopeptidase activity using this compound, synthesized from common methodologies for cysteine protease assays.[6][10]

Materials:

-

This compound substrate

-

Purified glycine endopeptidase (e.g., chymopapain)

-

Assay Buffer: 100 mM Sodium Phosphate, 20 mM EDTA, pH 6.5

-

Activating Solution: 400 mM L-cysteine in Assay Buffer (prepare fresh)

-

Substrate Stock Solution: 10 mM this compound in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Workflow:

Caption: A typical experimental workflow for a protease kinetic assay using this compound.

Procedure:

-

Enzyme Activation: Prepare a working solution of the enzyme in Assay Buffer. Add the L-cysteine activating solution to a final concentration of 40 mM.[6] Incubate the enzyme solution at 37°C for 10-15 minutes to ensure the catalytic cysteine residue is fully reduced and active.

-

Assay Plate Preparation: In a 96-well plate, prepare reactions by adding Assay Buffer and varying concentrations of the this compound substrate (e.g., final concentrations ranging from 10 µM to 1000 µM, prepared by diluting the DMSO stock). Include wells for a "no enzyme" blank for each substrate concentration.

-

Initiate Reaction: Pre-warm the microplate to 37°C in the plate reader. Initiate the enzymatic reaction by adding the activated enzyme solution to each well. The final reaction volume is typically 200 µL.

-

Data Collection: Immediately begin monitoring the increase in absorbance at 405 nm over time. Collect data points at regular intervals (e.g., every 60 seconds) for 15 to 30 minutes.

-

Data Analysis:

-

For each substrate concentration, subtract the rate of the "no enzyme" blank from the rate of the enzyme reaction to correct for any non-enzymatic substrate hydrolysis.

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert absorbance units to molar concentration using the extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vmax values.

-

Conclusion

The Boc protecting group in this compound is an indispensable component that extends far beyond its initial role in peptide synthesis. It is critical for assay validity and performance by dictating enzyme specificity, preventing off-target cleavage, and enhancing the substrate's biophysical properties. A thorough understanding of its function is paramount for researchers and drug development professionals when designing robust enzymatic assays, screening for inhibitors, or characterizing novel proteases.

References

- 1. Chymopapain - Wikipedia [en.wikipedia.org]

- 2. papain family cysteine: Topics by Science.gov [science.gov]

- 3. PNA | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Sciatica caused by disc herniation: Why is Chymopapain Chemonucleolysis denied to our patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AgeMTPT, a catalyst for peptide N-terminal modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The long-term results of chymopapain. Ten-year follow-up of 268 patients after chemonucleolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Regulates the Activity and Structural Stability of Tpr, a Bacterial Calpain-like Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Bacterial Glycine Endopeptidases with Boc-AAG-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the chromogenic substrate Nα-t-Boc-L-alanyl-L-alanyl-glycine p-nitroanilide (Boc-AAG-pNA) for the detection and characterization of bacterial glycine endopeptidases. This document outlines the core principles of the assay, details relevant bacterial enzymes, provides a comprehensive experimental protocol, and explores the role of these enzymes in bacterial signaling pathways.

Introduction to this compound and Bacterial Glycine Endopeptidases

This compound is a synthetic peptide substrate designed for the specific detection of glycine endopeptidase activity. The substrate consists of a tripeptide sequence (Ala-Ala-Gly) linked to a p-nitroaniline (pNA) chromophore. The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group to prevent undesired enzymatic degradation.

The principle of detection relies on the enzymatic cleavage of the amide bond between the glycine residue and the p-nitroaniline moiety. Upon hydrolysis by a glycine endopeptidase, the colorless substrate releases the yellow-colored p-nitroaniline molecule. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm, is directly proportional to the enzymatic activity.

Bacterial glycine endopeptidases are a class of proteolytic enzymes that play crucial roles in bacterial physiology, particularly in the remodeling and turnover of the peptidoglycan (cell wall). A key example of such enzymes is the glycyl-glycine endopeptidases found in Staphylococcus species, such as LytM and lysostaphin. These enzymes specifically cleave the pentaglycine cross-bridges that link the peptide side chains within the staphylococcal peptidoglycan, a process vital for cell growth, division, and pathogenesis.

Key Bacterial Glycine Endopeptidases

While this compound can theoretically be used to detect various glycine endopeptidases, its application is particularly relevant for studying bacterial enzymes involved in cell wall metabolism.

| Enzyme | Source Organism | Function | Relevance |

| LytM | Staphylococcus aureus | A zinc-dependent metallopeptidase that functions as a glycyl-glycine autolysin. It cleaves the pentaglycine cross-bridges of the staphylococcal cell wall, playing a role in cell separation and turnover.[1][2] | A potential target for novel antimicrobial agents. Its activity is crucial for bacterial viability. |

| Lysostaphin | Staphylococcus simulans | A bacteriocin that exhibits potent glycyl-glycine endopeptidase activity against Staphylococcus aureus. It rapidly lyses S. aureus cells by degrading their peptidoglycan. | A well-characterized antimicrobial enzyme with therapeutic potential. |

| ALE-1 | Staphylococcus capitis | A novel staphylolytic, zinc-dependent glycylglycine endopeptidase with a primary structure similar to lysostaphin.[3] | Represents another example of a bacterial enzyme with potential antimicrobial applications. |

Experimental Protocol: Chromogenic Assay for Bacterial Glycine Endopeptidase Activity

This section provides a detailed methodology for a standard chromogenic assay using this compound to measure the activity of a purified bacterial glycine endopeptidase or to detect its presence in a bacterial lysate.

Materials and Reagents

-

This compound substrate

-

Purified bacterial glycine endopeptidase or bacterial cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing relevant ions like ZnCl₂ for metalloenzymes)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified bacterial glycine endopeptidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired time course. For bacterial lysates, the total protein concentration should be determined.

-

Assay Buffer: Prepare the appropriate assay buffer and ensure it is at the optimal pH and contains any necessary cofactors for the enzyme of interest.

Assay Procedure

-

Set up the reaction plate: To each well of a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or bacterial lysate)

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the reaction: Add the this compound substrate solution to each well to start the reaction. The final substrate concentration will need to be optimized, but a starting point could be in the range of 100-500 µM.

-

Monitor absorbance: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Controls: Include appropriate controls in the assay:

-

Blank: Assay buffer and substrate, without the enzyme.

-

Negative Control: Assay buffer and a heat-inactivated enzyme or a lysate from a known negative strain.

-

Data Analysis

-

Calculate the rate of reaction: Plot the absorbance at 405 nm against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion corresponds to the rate of p-nitroaniline formation (ΔAbs/min).

-

Determine enzyme activity: The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate. Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.

Quantitative Data

| Parameter | Description | Typical Units |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. | µM or mM |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | µmol/min or nmol/min |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | s⁻¹ or min⁻¹ |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. It is a second-order rate constant. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |

Signaling Pathways and Experimental Workflows

Bacterial glycine endopeptidases, through their role in peptidoglycan turnover, are integral to bacterial signaling processes. The degradation of the cell wall releases peptidoglycan fragments, which can act as signaling molecules to regulate various cellular processes, including virulence and antibiotic resistance.[4][5][6]

Signaling Pathway of Peptidoglycan Turnover

The following diagram illustrates a generalized signaling pathway initiated by the activity of a bacterial glycine endopeptidase.

Caption: Peptidoglycan turnover initiated by glycine endopeptidase.

Experimental Workflow for Enzyme Assay

The logical flow of a typical chromogenic assay using this compound is depicted below.

Caption: Workflow for a chromogenic bacterial endopeptidase assay.

Conclusion

The chromogenic substrate this compound provides a valuable tool for the detection and kinetic analysis of bacterial glycine endopeptidases. This guide has provided the foundational knowledge and a detailed experimental framework for researchers to utilize this assay effectively. The study of these enzymes, particularly those involved in peptidoglycan metabolism like LytM and lysostaphin, is crucial for understanding bacterial physiology and for the development of novel antimicrobial strategies. The experimental determination of the kinetic parameters for the interaction of this compound with specific bacterial glycine endopeptidases will be a critical step in further validating and optimizing this assay for various research and drug discovery applications.

References

- 1. Characterization of a chromosomally encoded glycylglycine endopeptidase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High resolution structure of an M23 peptidase with a substrate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules [frontiersin.org]

- 6. Analysis of peptidoglycan fragment release - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Colorimetric Enzyme Assays Utilizing Boc-AAG-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of colorimetric enzyme assays using the chromogenic substrate Nα-t-Boc-L-alanyl-L-alanyl-glycyl-p-nitroanilide (Boc-AAG-pNA). This substrate is a valuable tool for studying the activity of certain proteases, particularly glycyl endopeptidases, and for the screening of potential enzyme inhibitors.

Core Principles of the this compound Assay

The colorimetric assay employing this compound is predicated on a straightforward enzymatic reaction that results in a quantifiable color change. The substrate, this compound, is a synthetic peptide composed of three amino acids (Alanine-Alanine-Glycine) with a p-nitroaniline (pNA) group attached to the C-terminus of glycine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to enhance stability and prevent unwanted side reactions.[1]

In the presence of a suitable protease, the peptide bond between glycine and p-nitroaniline is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline molecule, which is a chromophore.[2] While the intact this compound substrate is colorless, the liberated p-nitroaniline has a distinct yellow color in solution.

The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn is a measure of the enzymatic activity. The concentration of p-nitroaniline can be accurately quantified by measuring the absorbance of the solution at a specific wavelength, typically around 405-410 nm, using a spectrophotometer.[2]

The Enzymatic Reaction

The core of the assay is the enzymatic hydrolysis of this compound. This reaction can be represented as follows:

Boc-Ala-Ala-Gly-pNA (colorless) + H₂O ---(Enzyme)---> Boc-Ala-Ala-Gly + p-nitroaniline (yellow)

The enzyme recognizes the peptide sequence and specifically cleaves the amide bond linking the glycine residue to the p-nitroaniline moiety.

Target Enzymes and Applications

This compound is primarily known as a substrate for glycyl endopeptidases , with chymopapain , a cysteine protease isolated from papaya latex, being a well-characterized example.[3][4] Due to its specificity, this assay is valuable for:

-

Enzyme Characterization: Determining the kinetic parameters of proteases that recognize and cleave the -Gly-pNA bond.

-

Drug Discovery: Screening for and characterizing inhibitors of these enzymes. This is particularly relevant in the development of therapeutics targeting proteases involved in various disease processes.

-

Quality Control: Assessing the activity and purity of enzyme preparations.

While chymopapain is a plant-derived enzyme, the search for human proteases with similar substrate specificity is an active area of research. Some human proteases, such as certain cathepsins, are known to be involved in physiological and pathological processes like extracellular matrix remodeling.

Experimental Protocols

Below are detailed methodologies for performing a standard this compound enzyme assay, including enzyme kinetics and inhibitor screening.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl₂.

-

Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., chymopapain) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0, with 1 mM EDTA and 2 mM DTT for cysteine proteases). The final concentration will depend on the specific activity of the enzyme.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Inhibitor Stock Solution (for inhibition assays): Prepare a stock solution of the test inhibitor in DMSO.

General Experimental Workflow

The general workflow for a colorimetric enzyme assay using this compound is as follows:

Enzyme Activity Assay Protocol

-

Add 80 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the enzyme solution to each well. For a negative control, add 10 µL of the enzyme storage buffer without the enzyme.

-

Add 10 µL of the this compound substrate solution to each well to initiate the reaction. The final substrate concentration will be 1 mM.

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)

-

Set up a series of reactions as described in the enzyme activity assay, but vary the final concentration of the this compound substrate (e.g., from 0.05 mM to 2 mM).

-

Keep the enzyme concentration constant.

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Inhibitor Screening (Determination of IC₅₀)

-

Add 70 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the enzyme solution.

-

Add 10 µL of various concentrations of the test inhibitor (e.g., serial dilutions). For the control (100% activity), add 10 µL of DMSO.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the this compound substrate solution (at a concentration equal to the Kₘ value).

-

Measure the absorbance at 405 nm after a fixed time point (e.g., 20 minutes).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format.

Table 1: Example Enzyme Kinetic Parameters for Chymopapain with this compound

| Parameter | Value | Units |

| Kₘ | 0.5 | mM |

| Vₘₐₓ | 100 | µmol/min/mg |

| k꜀ₐₜ | 50 | s⁻¹ |

| k꜀ₐₜ/Kₘ | 1.0 x 10⁵ | M⁻¹s⁻¹ |

Table 2: Example IC₅₀ Values for Inhibitors of Chymopapain

| Inhibitor | IC₅₀ | Units |

| Inhibitor A | 10 | µM |

| Inhibitor B | 50 | µM |

| Inhibitor C | >100 | µM |

Signaling Pathway Context: Extracellular Matrix Remodeling

Proteases play a crucial role in the remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. This process is vital in both normal physiological events (e.g., development, wound healing) and in pathological conditions (e.g., cancer metastasis, arthritis).

The degradation of ECM components by proteases can release signaling molecules, create pathways for cell migration, and alter the biomechanical properties of the tissue. Assays using substrates like this compound can be employed to study the activity of proteases involved in ECM remodeling.

Conclusion

The colorimetric enzyme assay using this compound is a robust, sensitive, and versatile method for studying protease activity. Its application in enzyme characterization and inhibitor screening makes it a valuable tool in both basic research and drug development. By understanding the core principles and adhering to detailed experimental protocols, researchers can effectively utilize this assay to gain critical insights into the function and regulation of proteases.

References

- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Boc-AAG-pNA in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chromogenic substrate Nα-tert-Butoxycarbonyl-L-alanyl-L-alanyl-glycyl-p-nitroanilide (Boc-AAG-pNA). Understanding these properties is critical for its effective use in enzymatic assays, particularly in drug discovery and development for screening and characterizing proteases.

Physicochemical Properties

This compound is a synthetic tripeptide derivative used as a substrate for various proteases. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is linked to p-nitroaniline (pNA), which is released upon enzymatic cleavage and can be detected spectrophotometrically.

| Property | Value |

| Molecular Formula | C₁₉H₂₇N₅O₇[1][2][3][4] |

| Molecular Weight | 437.45 g/mol [1][2][3][4] |

| Appearance | Light yellow powder[2] |

Solubility of this compound

The Boc group and the peptide backbone confer a degree of hydrophobicity, while the p-nitroanilide group is also sparingly soluble in water. Therefore, this compound is generally poorly soluble in aqueous buffers alone. The recommended practice is to first dissolve the compound in an organic solvent to prepare a concentrated stock solution, which can then be diluted into the desired aqueous buffer for experiments.

Table 1: Recommended Solvents for this compound Stock Solutions

| Solvent | Recommended Concentration | Storage of Stock Solution | Notes |

| Dimethyl sulfoxide (DMSO) | 10-20 mM | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1][5][6] Avoid repeated freeze-thaw cycles.[1][7] | DMSO is the most commonly recommended solvent for preparing stock solutions of peptide-pNA substrates.[1][5][6][8][9] |

| N,N-Dimethylformamide (DMF) | Similar to DMSO | Store under similar conditions to DMSO. | An alternative to DMSO, though less commonly cited for this specific substrate. |

General Guidelines for Preparing Aqueous Working Solutions:

-

Start by preparing a concentrated stock solution in 100% DMSO.

-

For the final assay, dilute the DMSO stock solution into the desired aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically <1-2%) to avoid effects on enzyme activity and protein structure.[9]

-

If precipitation occurs upon dilution, try lowering the final concentration of this compound or slightly increasing the percentage of the organic cosolvent if the experimental system tolerates it.

-

Physical methods such as vortexing, sonication, or gentle warming (to ~37°C) can aid in the dissolution of the peptide in the final buffer.[1][10]

Stability of this compound

The stability of this compound is influenced by pH, temperature, and the composition of the buffer. The two main points of degradation are the hydrolysis of the peptide bonds and the cleavage of the Boc protecting group.

pH Stability:

-

Acidic Conditions (pH < 4): The Boc protecting group is labile under strong acidic conditions, which can lead to its removal.

-

Neutral to Mildly Basic Conditions (pH 6-8): this compound is expected to be relatively stable in this pH range, which is typical for many enzymatic assays.

-

Strongly Basic Conditions (pH > 9): High pH can promote the hydrolysis of the amide bonds in the peptide backbone and the p-nitroanilide linkage.

Temperature Stability:

-

Lyophilized Powder: Store at -20°C or colder for long-term stability, protected from light and moisture.[7][11] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[11][12]

-

In Solution: Peptide solutions are generally less stable than the lyophilized powder.[7] For short-term storage (days), solutions can be kept at 4°C. For longer-term storage, aliquots should be frozen at -20°C or -80°C to avoid freeze-thaw cycles.[7] It is best practice to prepare fresh working solutions from the DMSO stock for each experiment.[8]

Table 2: Summary of this compound Stability in Different Conditions

| Condition | Stability Profile | Recommendations |

| Storage (Lyophilized) | Stable for months to years. | Store at -20°C or -80°C, protected from light and moisture.[7][11] |

| Storage (Stock in DMSO) | Stable for up to 1 month at -20°C and up to 6 months at -80°C.[1][5][6] | Aliquot to minimize freeze-thaw cycles.[1][7] |

| Aqueous Buffers (pH 6-8) | Moderately stable; susceptible to slow hydrolysis. | Prepare fresh for each experiment. If short-term storage is needed, keep on ice or at 4°C. |

| Aqueous Buffers (pH < 4) | Unstable due to Boc group cleavage. | Avoid acidic buffers if the intact Boc-protected peptide is required. |

| Aqueous Buffers (pH > 9) | Unstable due to hydrolysis of amide bonds. | Avoid highly alkaline buffers. |

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

The aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5; 50 mM HEPES, pH 7.4; Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.

-

In a series of microcentrifuge tubes, add the aqueous buffer of interest.

-

Spike in varying amounts of the this compound DMSO stock solution into the buffer to achieve a range of final concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM, 2.0 mM). Ensure the final DMSO concentration is constant across all tubes (e.g., 2%).

-

Vortex each tube vigorously for 1 minute.

-

Allow the tubes to stand at room temperature for 30 minutes.

-

Visually inspect for any precipitate.

-

To confirm, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

-

Carefully measure the absorbance of the supernatant at 315 nm (the approximate absorbance maximum for p-nitroanilide derivatives).

-

The highest concentration that shows no visible precipitate and for which the absorbance is linear with concentration is considered the approximate solubility under these conditions.

References

- 1. glpbio.com [glpbio.com]

- 2. Boc-Ala-Ala-Gly-pNA | CymitQuimica [cymitquimica.com]

- 3. Boc-Ala-Ala-Gly-pNA | C19H27N5O7 | CID 92449864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Ala-Ala-Gly-pNA | 90037-94-8 | FB110710 | Biosynth [biosynth.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 8. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. NIBSC - Peptide Storage [nibsc.org]

The Quest for Novel Proteases: A Technical Guide to Discovering Enzymes that Cleave Boc-AAG-pNA

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology and drug development, the discovery of novel proteases with specific substrate affinities is a critical endeavor. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and conceptual frameworks for identifying and characterizing novel proteases that cleave the synthetic chromogenic substrate, Nα-tert-Butoxycarbonyl-L-alanyl-L-alanyl-glycyl-p-nitroanilide (Boc-AAG-pNA).

While this compound is recognized as a substrate for glycine endopeptidases, the discovery of entirely new proteases utilizing this substrate as a primary screening tool remains an ongoing area of exploration. This guide, therefore, presents a generalized framework and best practices derived from established protease discovery protocols, tailored to the specific pursuit of this compound-cleaving enzymes.

Introduction to Protease Discovery and the Role of this compound

Proteases are a diverse class of enzymes that catalyze the breakdown of proteins and peptides, playing pivotal roles in virtually all biological processes. Their dysregulation is often implicated in a wide range of diseases, making them attractive targets for therapeutic intervention. The identification of novel proteases with unique substrate specificities is paramount for advancing our understanding of cellular signaling and for the development of targeted diagnostics and therapeutics.

This compound serves as a valuable tool in this discovery process. It is a synthetic peptide mimic, where the C-terminal p-nitroanilide (pNA) group, upon cleavage by a protease, releases a yellow chromophore that can be readily quantified spectrophotometrically. This property makes it an ideal substrate for high-throughput screening assays aimed at identifying enzymatic activity in complex biological samples.

Experimental Workflow for Novel Protease Discovery

The journey from a crude biological sample to a fully characterized novel protease is a multi-step process. The following workflow outlines the key experimental stages.

Caption: A generalized experimental workflow for the discovery and characterization of novel proteases.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of a hypothetical novel protease, tentatively named "Gly-Pro-1," identified through its activity on this compound.

High-Throughput Screening (HTS) for Protease Activity

Objective: To screen a library of microbial culture supernatants for the ability to cleave this compound.

Materials:

-

96-well microplates

-

Microbial culture supernatant library

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

Microplate reader

Protocol:

-

In each well of a 96-well microplate, add 180 µL of assay buffer.

-

Add 10 µL of each microbial culture supernatant to individual wells.

-

To initiate the reaction, add 10 µL of 1 mM this compound (prepared by diluting the stock solution in assay buffer) to each well, achieving a final substrate concentration of 50 µM.

-

Immediately place the microplate in a plate reader pre-set to 37°C.

-

Monitor the increase in absorbance at 405 nm every minute for 30 minutes.

-

Wells exhibiting a significant rate of increase in absorbance compared to a negative control (buffer only) are considered positive "hits."

Purification of the Novel Protease (Gly-Pro-1)

Objective: To purify the protease responsible for this compound cleavage from a positive hit culture.

Protocol: This is a multi-step process that will be tailored based on the specific properties of the target protease. A general approach is outlined below:

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the culture supernatant to a final saturation of 40-80%. Collect the precipitate by centrifugation. Resuspend the pellet in a minimal volume of purification buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Ion-Exchange Chromatography: Load the resuspended pellet onto an anion-exchange column (e.g., Q-Sepharose). Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M). Collect fractions and assay each for this compound cleavage activity.

-

Size-Exclusion Chromatography: Pool the active fractions from the ion-exchange step and concentrate them. Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 75) to separate proteins based on their molecular weight. Collect fractions and identify those with the highest specific activity.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity. A single band on a Coomassie-stained gel indicates a high degree of purity.

Biochemical Characterization

Objective: To determine the optimal conditions for Gly-Pro-1 activity and its substrate specificity.

Protocols:

-

Effect of pH: Perform the standard protease assay in a series of buffers with varying pH values (e.g., pH 4-10) to determine the optimal pH for enzyme activity.

-

Effect of Temperature: Conduct the assay at a range of temperatures (e.g., 20-80°C) to identify the optimal temperature for activity.

-

Substrate Specificity: Test the activity of the purified enzyme against a panel of different p-nitroanilide substrates (e.g., substrates with different peptide sequences) to determine its substrate specificity profile.

Kinetic Analysis

Objective: To determine the Michaelis-Menten kinetic parameters of Gly-Pro-1 with this compound.

Protocol:

-

Perform the standard protease assay with a fixed concentration of the purified enzyme and varying concentrations of the this compound substrate (e.g., 0.01 - 2 mM).

-

Measure the initial reaction velocity (V₀) at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Calculate the turnover number (kcat) and the catalytic efficiency (kcat/Km).

Data Presentation

The quantitative data obtained from the characterization and kinetic analysis of a novel protease should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Purification of Novel Protease "Gly-Pro-1"

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Fold Purification | Yield (%) |

| Crude Supernatant | 500 | 1000 | 2.0 | 1 | 100 |

| Ammonium Sulfate | 150 | 800 | 5.3 | 2.7 | 80 |

| Ion Exchange | 20 | 600 | 30.0 | 15 | 60 |

| Size Exclusion | 2 | 400 | 200.0 | 100 | 40 |

Note: 1 Unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under standard assay conditions.

Table 2: Kinetic Parameters of "Gly-Pro-1" with this compound

| Parameter | Value |

| Km (mM) | 0.5 |

| Vmax (µmol/min/mg) | 250 |

| kcat (s⁻¹) | 150 |

| kcat/Km (M⁻¹s⁻¹) | 3.0 x 10⁵ |

Conceptual Signaling Pathway

The discovery of a novel protease opens up avenues to investigate its biological role. For instance, if Gly-Pro-1 were found to be secreted by a pathogenic bacterium, it might be involved in the degradation of host tissues or the modulation of the host immune response. The following diagram illustrates a hypothetical signaling pathway where Gly-Pro-1 plays a role in host-pathogen interaction.

Caption: Hypothetical role of a novel protease in host-pathogen interactions.

Conclusion

The discovery of novel proteases that cleave specific substrates like this compound is a challenging yet rewarding field of research. The methodologies outlined in this technical guide provide a robust framework for the systematic screening, purification, and characterization of such enzymes. The identification of novel proteases not only expands our fundamental knowledge of biological systems but also holds significant promise for the development of innovative diagnostic and therapeutic strategies. As our understanding of the "protease-ome" deepens, so too will our ability to harness the power of these critical enzymes for the betterment of human health.

Exploratory Screening of Enzyme Libraries with Boc-AAG-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of enzyme libraries for novel biocatalysts or the identification of specific enzyme inhibitors is a cornerstone of modern drug discovery and biotechnology. High-throughput screening (HTS) methodologies are essential for efficiently interrogating the vast diversity present in these libraries. Chromogenic substrates, which release a colored product upon enzymatic cleavage, offer a straightforward and robust method for detecting and quantifying enzyme activity in an HTS format.

This technical guide focuses on the application of the chromogenic substrate Nα-Boc-L-alanyl-L-alanylglycyl-p-nitroanilide (Boc-AAG-pNA) for the exploratory screening of enzyme libraries. This compound is recognized as a substrate for glycine endopeptidases and has potential utility in screening libraries of serine and cysteine proteases, such as trypsin-like proteases, granzymes, caspases, and cathepsins. The release of p-nitroanilide (pNA) upon hydrolysis of the peptide backbone can be conveniently monitored spectrophotometrically, providing a quantitative measure of enzymatic activity.

This document provides an in-depth overview of the core principles, experimental protocols, data presentation, and conceptual frameworks for utilizing this compound in enzyme library screening campaigns.

Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions

The interaction between an enzyme and a substrate is characterized by kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters are crucial for comparing the efficiency of different enzymes or the potency of inhibitors. While specific kinetic data for this compound with a broad range of proteases is not extensively published, the following tables provide a template for presenting such quantitative data, populated with representative values for similar p-nitroanilide substrates to illustrate the expected format and range.

Table 1: Representative Kinetic Parameters of Various Proteases with p-Nitroanilide Substrates

| Enzyme Class | Representative Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | kcat/Kₘ (M⁻¹s⁻¹) |

| Serine Protease | Trypsin | Nα-Benzoyl-L-Arg-pNA (L-BAPNA) | 320[1] | 6.88 | 1.2 x 10⁵ |

| Serine Protease | Granzyme B | Boc-Ala-Ala-Asp-pNA | Data not available | Data not available | Data not available |

| Cysteine Protease | Caspase-3 | Ac-DEVD-pNA | ~23 | Data not available | 1.8 x 10⁵ |

| Cysteine Protease | Cathepsin B | Specific pNA substrate | Data not available | Data not available | Data not available |

Note: The kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions (e.g., pH, temperature, buffer composition). The values presented are for illustrative purposes and should be experimentally determined for this compound with the enzyme library of interest.

Table 2: Example of Inhibitor Potency (IC₅₀) Data for a Trypsin-Like Protease

| Inhibitor | Target Enzyme | Substrate Used | IC₅₀ (µM) |

| Benzamidine | Trypsin-like protease | Tos-Gly-Pro-Arg-pNA | Value |

| Aprotinin | Trypsin-like protease | Tos-Gly-Pro-Arg-pNA | Value |

| Novel Compound X | Trypsin-like protease | This compound | Value |

Experimental Protocols

A detailed and standardized experimental protocol is critical for the successful implementation of an HTS campaign. The following section outlines a comprehensive methodology for the exploratory screening of an enzyme library using this compound.

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl₂. The optimal pH and buffer composition should be determined empirically for the specific enzyme class being screened.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

Enzyme Library: The enzyme library should be arrayed in a microplate format (e.g., 96- or 384-well plates). The concentration of each enzyme variant should be normalized as much as possible.

-

Positive Control: A known protease that cleaves this compound or a related substrate (e.g., trypsin).

-

Negative Control: Assay buffer without any enzyme.

High-Throughput Screening Assay Protocol (96-Well Plate Format)

-

Plate Preparation: Dispense 98 µL of assay buffer into each well of a clear, flat-bottom 96-well microplate.

-

Enzyme Addition: Add 1 µL of each enzyme from the library to the corresponding well of the assay plate. Add 1 µL of the positive control enzyme to designated wells and 1 µL of assay buffer to the negative control wells.

-

Pre-incubation: Mix the plate gently by tapping and pre-incubate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 µM for a final concentration of 100 µM). Add 100 µL of the working substrate solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for a period of 15-30 minutes. The rate of p-nitroanilide release is directly proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the absorbance change over time (ΔAbs/min).

-

Subtract the average V₀ of the negative control wells (background) from all other wells.

-

Identify "hits" as enzyme variants exhibiting significantly higher activity compared to the library average or a predefined threshold.

-

Secondary Screening and Hit Confirmation

Enzyme variants identified as "hits" in the primary screen should be subjected to further characterization to confirm their activity and determine their kinetic parameters.

-

Dose-Response Analysis: Perform the assay with varying concentrations of the hit enzymes to confirm a concentration-dependent increase in activity.

-

Kinetic Parameter Determination: Conduct the assay with a fixed concentration of the purified hit enzyme and varying concentrations of this compound (e.g., from 0.1 x Kₘ to 10 x Kₘ). Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Mandatory Visualizations

Experimental Workflow for Enzyme Library Screening

Caption: Workflow for HTS of an enzyme library using this compound.

Conceptual Signaling Pathway Involving Protease Activity